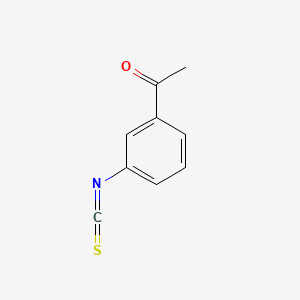

3-Acetylphenyl Isothiocyanate

Description

The exact mass of the compound 1-(3-Isothiocyanatophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-isothiocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANVWCPAAIVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334377 | |

| Record name | 3-Acetylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-71-1 | |

| Record name | 3-Acetylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylphenyl Isothiocyanate (CAS 3125-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acetylphenyl Isothiocyanate

This compound, with the CAS number 3125-71-1, is an aromatic organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its molecular structure, featuring a reactive isothiocyanate group and a synthetically versatile acetyl moiety on a phenyl ring, positions it as a valuable building block for the creation of a diverse array of heterocyclic compounds and novel thiourea derivatives. These resulting molecules have shown promise in a variety of therapeutic areas, capitalizing on the well-documented biological activities of the isothiocyanate class of compounds.

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The isothiocyanate group (–N=C=S) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as amines and thiols. This reactivity is central to both its utility in chemical synthesis and its mechanism of action in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3125-71-1 | |

| Molecular Formula | C₉H₇NOS | [3][4] |

| Molecular Weight | 177.22 g/mol | [3][4] |

| Appearance | Colorless to white to yellow to orange to brown fused solid or clear liquid as melt | [3] |

| Purity | ≥96.0% (GC) | [3] |

| IUPAC Name | 1-(3-isothiocyanatophenyl)ethanone | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the key spectral features:

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands that are indicative of its key functional groups. A very strong and broad band is expected in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.[5] Additionally, a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is anticipated around 1680-1700 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically between 7.0 and 8.0 ppm). The three protons of the methyl group will present as a singlet further upfield, likely in the range of 2.5-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the acetyl group is expected to resonate significantly downfield, around 197 ppm. The carbon of the isothiocyanate group typically appears in the range of 130-140 ppm, though the signal can sometimes be broad.[6][7] The aromatic carbons will produce a series of signals in the 120-140 ppm region, and the methyl carbon of the acetyl group will be observed upfield, around 26 ppm.

Synthesis of this compound: A Practical Approach

The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established transformation in organic chemistry. A common and reliable method involves the reaction of the amine with thiophosgene or a thiophosgene equivalent. Given the hazardous nature of thiophosgene, alternative methods are often preferred. One such method is the decomposition of a dithiocarbamate salt, which can be generated in situ from the corresponding primary amine.

Representative Synthetic Protocol

This protocol is a general method for the synthesis of aryl isothiocyanates and can be adapted for the preparation of this compound from 3-aminoacetophenone.

Step 1: Formation of the Dithiocarbamate Salt

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in a suitable organic solvent such as ethanol or aqueous ammonia.

-

Cool the solution in an ice bath.

-

To the cooled and stirred solution, add carbon disulfide (CS₂) dropwise.

-

Continue stirring for 1-2 hours at room temperature to allow for the formation of the ammonium dithiocarbamate salt, which may precipitate from the solution.

Step 2: Decomposition to the Isothiocyanate

-

To the suspension of the dithiocarbamate salt, add a solution of a desulfurizing agent. A common and effective reagent for this step is lead nitrate.[8]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.

Reactions at the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in synthesizing a wide range of derivatives.

-

Formation of Thiourea Derivatives: The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives. These thioureas are not only stable compounds but also serve as important intermediates for the synthesis of various heterocyclic systems.[9] Furthermore, thiourea derivatives themselves have exhibited a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[1][9]

-

Synthesis of Heterocycles: The reaction of this compound with bifunctional nucleophiles provides a direct route to a variety of heterocyclic scaffolds. For instance, reaction with α-amino ketones or α-amino acids can lead to the formation of thiazole and thiazolidinone derivatives, respectively. These heterocyclic cores are prevalent in many biologically active molecules.

Reactions Involving the Acetyl Group

The acetyl group provides another site for chemical modification. The carbonyl group can undergo a range of classical reactions, such as reduction to an alcohol, oxidation, or condensation reactions at the α-carbon. This allows for further diversification of the molecular scaffold, enabling the synthesis of a wider array of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its potential as a building block in drug discovery can be inferred from the broader class of isothiocyanates and related acetophenone derivatives.

-

As a Scaffold for Kinase Inhibitors: The acetophenone moiety is a common feature in a number of kinase inhibitors.[10][11] The ability to modify both the acetyl group and introduce various substituents via the isothiocyanate handle makes this compound an attractive starting point for the synthesis of novel kinase inhibitor libraries. For example, the acetyl group can be a key interaction point within the ATP-binding pocket of a kinase, and the thiourea derivatives can be designed to occupy adjacent hydrophobic pockets.

-

Development of Novel Anticancer and Anti-inflammatory Agents: Isothiocyanates are well-known for their anticancer and anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in cellular stress response and inflammation.[11] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds that combine the bioactivity of the isothiocyanate pharmacophore with other structural motifs to enhance potency and selectivity. The synthesis of thiourea derivatives from isothiocyanates has been a fruitful strategy in the development of new therapeutic agents.[12][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other isothiocyanates, it is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the construction of a wide range of complex molecules, including thiourea derivatives and various heterocyclic systems. While the full scope of its applications is still being explored, its structural features suggest that it will continue to be a useful tool for researchers and scientists working at the forefront of medicinal chemistry and the development of new therapeutic agents. Further research into the specific biological activities of its derivatives is warranted and is likely to uncover novel compounds with significant therapeutic potential.

References

- Synthesis and biological activity of a new type of thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- This compound. (n.d.). SpectraBase. Retrieved from [Link]

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved from [Link]

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). NIH. Retrieved from [Link]

- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). Retrieved from [Link]

- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

- Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene-3-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- HETEROCYCLIC SYNTHESIS WITH ISOTHIOCYANATES: A CONVENIENT SYNTHESIS OF POLYFUNCTIONALLY SUBSTITUTED 2,3-DIHYDROTHIAZOLE, 2-(PYRAZOL-4′-YL)-THIAZOLE, 5-(THIAZOL-2′-YL)PYRIMIDINE AND THIAZOLO[3,2-a]PYRIDINE DERIVATIVES. (1995). Retrieved from [Link]

- Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. (2025). ResearchGate. Retrieved from [Link]

- Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... (2015). PubMed. Retrieved from [Link]

- Isothiocyanic acid, p-chlorophenyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (n.d.). Chemical Papers. Retrieved from [Link]

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]

- Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. (n.d.). Retrieved from [Link]C-NMR-Glaser-Hillebrand/0311b514b8a2e5793081a2f60719602f04e81561/figure/2)

- A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (n.d.). NIH. Retrieved from [Link]

- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. Retrieved from [Link]

- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

- Third Generation Tyrosine Kinase Inhibitors and Their Development in Advanced Renal Cell Carcinoma. (n.d.). NIH. Retrieved from [Link]

- IR absorption spectra of metal thiocyanates and isothiocyanates... (n.d.). ResearchGate. Retrieved from [Link]

- Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). MDPI. Retrieved from [Link]

- The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (n.d.). Google Patents.

- Development of the Third Generation EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (n.d.). Bentham Science Publisher. Retrieved from [Link]

- Synthesis of P-Isothiocyanatophenyl-3-O-(3,6-Dideoxy-Alpha-D-Arabino-Hexopyranosyl)-Alpha-D-Mannopyranoside. (1975). Amanote Research. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L10134.03 [thermofisher.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

An In-depth Technical Guide to 3-Acetylphenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Acetylphenyl Isothiocyanate, a versatile bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and prospective applications of this compound, grounding all claims in authoritative scientific literature.

Core Molecular and Physicochemical Profile

This compound, systematically named 1-(3-isothiocyanatophenyl)ethanone, is an aromatic compound featuring both a ketone and an isothiocyanate functional group. This unique combination makes it a valuable building block for creating a diverse array of heterocyclic compounds and complex molecular architectures.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

A summary of its key physical and chemical properties is presented in Table 1. These parameters are essential for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 3125-71-1 | [2][3] |

| IUPAC Name | 1-(3-isothiocyanatophenyl)ethan-1-one | [3] |

| Appearance | Colorless to yellow/orange/brown fused solid or clear liquid as melt | [2] |

| Density | ~1.11 g/cm³ | N/A |

| Melting Point | 26-28 °C | N/A |

| Boiling Point | 136 °C at 2 mmHg | N/A |

Synthesis of this compound

The synthesis of aryl isothiocyanates is a well-established area of organic chemistry. The most common and efficient methods involve the conversion of the corresponding primary amine, in this case, 3-aminoacetophenone. The general strategy involves the in-situ formation of a dithiocarbamate salt, followed by its decomposition to yield the isothiocyanate.[4][5][6]

Causality of Reagent Choice

The conversion of a primary amine to an isothiocyanate requires a source for the "=C=S" moiety. Carbon disulfide (CS₂) is the most common and cost-effective reagent for this purpose. The reaction proceeds via the nucleophilic attack of the amine on CS₂, forming a dithiocarbamic acid, which is then deprotonated by a base (e.g., triethylamine, potassium carbonate) to form a stable dithiocarbamate salt.

The subsequent step is the critical decomposition of this salt. This is an elimination reaction that requires an electrophilic reagent to "activate" one of the sulfur atoms, facilitating its removal along with a proton. Reagents like tosyl chloride, acetyl chloride, or 2,4,6-trichloro-1,3,5-triazine (TCT) are effective for this purpose.[6][7] They react with the dithiocarbamate to form an unstable intermediate that readily eliminates to give the desired isothiocyanate. The choice of aqueous or organic conditions can be adapted based on the solubility and reactivity of the starting amine.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an aryl isothiocyanate from a primary aryl amine.

Caption: Generalized workflow for the two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a self-validating system, where reaction progress can be monitored by thin-layer chromatography (TLC), and the final product identity is confirmed by spectroscopic analysis.

Materials:

-

3-Aminoacetophenone

-

Potassium Carbonate (K₂CO₃)

-

Carbon Disulfide (CS₂)

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (6 N)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and a minimal amount of an organic co-solvent if needed for solubility.

-

Dithiocarbamate Formation: Cool the mixture in an ice bath. Add carbon disulfide (1.2 eq) dropwise to the stirring solution over 20-30 minutes. Allow the reaction to stir at room temperature for several hours. Monitor the consumption of the starting amine by TLC.

-

Decomposition: Once the amine is consumed, cool the reaction mixture back to 0 °C. In a separate beaker, dissolve TCT (0.5 eq) in dichloromethane. Add the TCT solution dropwise to the reaction mixture.

-

Reaction Completion: Stir the biphasic mixture for approximately 30-60 minutes at 0 °C. The reaction is complete when TLC analysis shows the formation of the isothiocyanate product.

-

Workup: Basify the mixture to a pH > 11 with 6 N NaOH solution to dissolve the cyanuric acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The dual functionality of this compound dictates its reactivity. The isothiocyanate group is a potent electrophile, while the acetyl group's carbonyl carbon is also electrophilic, and its alpha-protons are acidic.

The Electrophilic Nature of the Isothiocyanate Group

The central carbon atom of the -N=C=S group is highly electrophilic and readily reacts with a wide range of nucleophiles.[8] This reactivity is the cornerstone of its utility in constructing thiourea derivatives and various sulfur- and nitrogen-containing heterocycles.[9][10]

Common Nucleophilic Reactions:

-

With Amines: Primary and secondary amines react to form N,N'-disubstituted thioureas. These thiourea derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[11][12]

-

With Alcohols/Thiols: Alcohols and thiols react to form thiocarbamates and dithiocarbamates, respectively.

-

With Carbanions: Active methylene compounds can react with the isothiocyanate group, leading to the formation of various heterocyclic systems like thiazoles.[13]

Caption: Reactivity of this compound with common nucleophiles.

Role in Drug Discovery and Development

While specific studies on this compound are emerging, the broader class of isothiocyanates and compounds containing the acetylphenyl moiety are well-documented for their biological activities.

-

Anticancer Potential: Isothiocyanates are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of enzymes involved in carcinogen metabolism.[4][11][14] Thiazole derivatives, which can be synthesized from this precursor, are also a privileged scaffold in oncology.[13]

-

Antimicrobial Agents: Thiourea derivatives have shown significant promise as antimicrobial agents. The synthesis of N,N'-bis(3-acetylphenyl)thiourea, a symmetrical thiourea, highlights a direct application pathway for this isothiocyanate in developing new antibacterial and antifungal compounds.[14]

-

Enzyme Inhibition: The thiourea functionality can act as a hydrogen bond donor and acceptor, making it an effective motif for interacting with enzyme active sites. For instance, related bis-thiourea derivatives have shown potent urease inhibitory activity.[11]

The presence of the acetyl group offers an additional site for modification, allowing for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. For example, the acetyl group can be reduced, oxidized, or used as a handle to build more complex structures.

Spectroscopic Characterization

Accurate structural elucidation is paramount. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR:

-

The aromatic protons will appear in the typical downfield region (~7.5-8.2 ppm). The splitting patterns will be complex due to the meta-substitution.

-

The methyl protons of the acetyl group will appear as a sharp singlet further upfield (~2.6 ppm).

¹³C NMR:

-

The carbonyl carbon of the acetyl group will be significantly downfield (~197 ppm).

-

The aromatic carbons will resonate in the ~125-140 ppm region.

-

The methyl carbon will be found upfield (~26 ppm).

-

Note on the Isothiocyanate Carbon: The carbon of the -N=C=S group often presents a very broad, weak signal, or is sometimes unobservable ("near-silence").[15][16][17] This is due to quadrupolar relaxation caused by the adjacent ¹⁴N nucleus and the molecule's conformational flexibility.[15][17] Its chemical shift is typically in the range of 130-140 ppm.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2000 - 2200 | -N=C=S asymmetric stretch | Strong, Sharp |

| ~1680 | C=O stretch (Aryl ketone) | Strong |

| ~1600, ~1480 | C=C aromatic ring stretches | Medium |

| ~1360 | C-H bend (methyl of acetyl) | Medium |

The most characteristic peak is the strong, sharp absorption for the isothiocyanate group, which is a definitive marker for the compound's identity.[18]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight.

-

Molecular Ion (M⁺): m/z = 177[1]

-

Key Fragmentation: A prominent fragment is often observed at m/z = 134, corresponding to the loss of the acetyl group ([M-COCH₃]⁺). Another significant fragment at m/z = 43 corresponds to the acetyl cation ([COCH₃]⁺).

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed or in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a potent synthetic intermediate with significant, demonstrated utility for the construction of biologically relevant molecules. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its dual functional groups, makes it an attractive tool for medicinal chemists and drug discovery professionals. The insights provided in this guide into its synthesis, reactivity, and spectroscopic profile serve as a foundational resource for its effective application in the laboratory.

References

A consolidated list of all sources cited within this technical guide.

-

National Institute of Standards and Technology. (n.d.). 3-Acetylphenylisothiocyanate. In NIST Chemistry WebBook. [Link]

-

MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

ResearchGate. (2025). Biological Activity of Acetylated Phenolic Compounds. [Link]

-

Organic Syntheses. (n.d.). Phenyl Isothiocyanate. [Link]

-

National Center for Biotechnology Information. (n.d.). Biological activity of acetylated phenolic compounds. [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. [Link]

-

ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. [Link]

-

R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles. [Link]

-

Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

-

SciSpace. (n.d.). Mass Spectra of Isothiocyanates. [Link]

-

Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

-

New Home Pages of Dr. Rainer Glaser. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl Isothiocyanate. [Link]

-

Semantic Scholar. (n.d.). Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

National Center for Biotechnology Information. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. [Link]

-

National Institute of Standards and Technology. (n.d.). Allyl Isothiocyanate. In NIST Chemistry WebBook. [Link]

Sources

- 1. 3-Acetylphenylisothiocyanate [webbook.nist.gov]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 17. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to the Physical Properties of 3-Acetylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acetylphenyl Isothiocyanate in Synthetic Chemistry

This compound is an aromatic compound of significant interest in the realms of pharmaceutical development and advanced organic synthesis.[1] Its bifunctional nature, possessing both a reactive isothiocyanate group and a ketone moiety, makes it a versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its core physical properties, offering a critical analysis of available data to support its effective application in research and development. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring safe handling, and predicting its behavior in various chemical environments.

Physicochemical Characteristics: A Critical Data Synthesis

The physical properties of this compound have been reported across various commercial and database sources. It is crucial for the discerning scientist to be aware of discrepancies in these values, which may arise from variations in purity, crystalline form, or measurement conditions. A consolidated summary of these properties is presented below, followed by a discussion of the observed variations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NOS | [1][2][3][4][5] |

| Molecular Weight | 177.22 g/mol | [1][2][6] |

| 177.23 g/mol | [3][4] | |

| Appearance | Pale yellow crystalline solid; Powder; Fused solid or clear liquid as melt; Colorless to white to yellow to orange to brown | [1][7] |

| Melting Point | 84-86°C | [1] |

| 26°C | [2] | |

| 25°C | [3] | |

| Boiling Point | 324.4°C at 760 mmHg | [2] |

| 135-136°C at 2 torr | [3] | |

| Density | 1.11 g/cm³ | [] |

| Refractive Index | 1.648 | [2] |

| Flash Point | 150°C | [2] |

| Solubility | Described as having "versatile solubility" | [1] |

Expert Analysis of Data Discrepancies:

A notable discrepancy exists in the reported melting point of this compound, with values ranging from 25-26°C to a much higher 84-86°C.[1][2][3] This significant variation could be attributed to the presence of different polymorphic forms of the compound, each exhibiting a unique melting point. Alternatively, impurities in the samples analyzed could lead to a depression and broadening of the melting range. The lower melting points suggest the compound may exist as a low-melting solid or even a liquid at or near room temperature, while the higher value indicates a more stable crystalline lattice.[2][3][7] Researchers are advised to determine the melting point of their specific batch of this compound as a crucial quality control step. The physical appearance is also described with some variability, from a colorless liquid or fused solid to a pale yellow crystalline powder, which may correlate with the melting point discrepancies.[1][7]

Spectroscopic and Analytical Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. While comprehensive, peer-reviewed spectral data for this compound is not extensively available in the public domain, we can infer its expected spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very strong and sharp band in the region of 2000-2200 cm⁻¹ is indicative of the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.[9] A strong absorption band around 1680 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the acetyl group. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. SpectraBase indicates the availability of FTIR and Raman spectra for this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic protons on the disubstituted benzene ring would appear as a complex multiplet pattern in the range of 7.2-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature a peak for the carbonyl carbon of the acetyl group around 197 ppm. The carbon of the isothiocyanate group is often observed as a broad signal and can be difficult to detect, but is expected in the 130-140 ppm region.[11] The aromatic carbons would resonate between 120-140 ppm, and the methyl carbon of the acetyl group would appear around 26 ppm.

Mass Spectrometry (MS): In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at an m/z of approximately 177.[12] Common fragmentation patterns for aryl isothiocyanates include the loss of the NCS group or cleavage at the acetyl group. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[13]

Experimental Methodologies: A Conceptual Framework

Caption: Conceptual workflow for the synthesis, characterization, and application of this compound.

Safe Handling and Storage: A Non-Negotiable Imperative

This compound is classified as an acute toxicant and a corrosive substance.[4][14] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4][14]

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][14]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[4]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[3] Some suppliers recommend storage at 2-8°C.[1]

Conclusion: A Versatile Reagent Demanding Careful Characterization

This compound is a valuable reagent with significant potential in synthetic chemistry and drug discovery. The data presented in this guide highlights its key physical properties while also underscoring the importance of empirical verification due to noted inconsistencies in reported values. A thorough characterization of this compound, adhering to stringent safety protocols, will enable researchers to fully exploit its synthetic utility.

References

- 3-Acetyl Phenyl Isothiocyanate-97% - Exceptional Purity at Best Prices. (n.d.). Google Cloud.

- This compound 3125-71-1 - Guidechem. (n.d.). Guidechem.

- This compound - Matrix Scientific. (n.d.). Matrix Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 15). Fisher Scientific.

- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1). Fisher Scientific.

- Phenylacetyl isothiocyanate | C9H7NOS | CID 12454157 - PubChem. (n.d.). National Center for Biotechnology Information.

- This compound - SpectraBase. (n.d.). SpectraBase.

- This compound | 3125-71-1 - ChemicalBook. (n.d.). ChemicalBook.

- This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (1973). Chemical Papers.

- CAS 3125-71-1 this compound - BOC Sciences. (n.d.). BOC Sciences.

- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). Journal of Physical Chemistry A.

- Mass Spectra of Isothiocyanates. (1963). Acta Chemica Scandinavica.

- Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. (2024). Molecules.

Sources

- 1. 3-Acetyl Phenyl Isothiocyanate-97% - Exceptional Purity at Best Prices [forecastchemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3125-71-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. fishersci.ie [fishersci.ie]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 3125-71-1 [amp.chemicalbook.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

Synthesis of 3-Acetylphenyl Isothiocyanate from 3-Aminoacetophenone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylphenyl isothiocyanate is a valuable bifunctional reagent and a key building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its structure incorporates both an electrophilic isothiocyanate moiety and a versatile acetyl group, enabling diverse subsequent chemical transformations. This guide provides a detailed, field-proven methodology for the synthesis of this compound from its readily available precursor, 3-aminoacetophenone. We will focus on a robust and safer alternative to traditional methods involving highly toxic reagents, specifically the in situ generation and subsequent decomposition of a dithiocarbamate salt. This document furnishes a complete walkthrough of the chemical principles, a step-by-step experimental protocol, purification and characterization techniques, critical safety considerations, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Chemical Principles and Mechanistic Rationale

The conversion of a primary aromatic amine, such as 3-aminoacetophenone, into an isothiocyanate (-NH₂ → -N=C=S) is a cornerstone transformation in synthetic organic chemistry. While historically accomplished using the highly hazardous thiophosgene (CSCl₂), modern synthetic chemistry prioritizes safer, more environmentally benign routes.[1][2] The most prevalent and effective of these is the dithiocarbamate decomposition pathway.[3]

This method proceeds in two main stages, typically performed in a one-pot procedure:

-

Dithiocarbamate Salt Formation: The primary amine acts as a nucleophile, attacking the electrophilic central carbon of carbon disulfide (CS₂). In the presence of a tertiary amine base, such as triethylamine (Et₃N), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt in situ.[4]

-

Desulfurization and Elimination: The dithiocarbamate salt is then treated with a desulfurizing agent. This guide utilizes p-toluenesulfonyl chloride (tosyl chloride, TsCl), a highly effective reagent for this purpose. The tosyl chloride activates the dithiocarbamate, forming a labile thiotosyl ester intermediate. This intermediate rapidly decomposes, eliminating p-toluenesulfonamide and elemental sulfur (or a related sulfur species) to yield the desired isothiocyanate product.[4][5] This method is favored for its mild reaction conditions, generally high yields, and avoidance of extremely toxic reagents.[4]

The overall mechanism is depicted below.

Caption: Figure 1: Reaction Mechanism via Dithiocarbamate Decomposition

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol is adapted from the highly reliable method developed by Wong and Dolman, which offers excellent yields and operational simplicity.[4]

Reagents and Materials

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Key Hazards |

| 3-Aminoacetophenone | 99-03-6 | C₈H₉NO | 135.16 | Toxic, Irritant |

| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 76.14 | Highly Flammable, Toxic |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Corrosive, Water-reactive |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Carcinogen, Volatile |

| Saturated Sodium Bicarbonate (aq) | N/A | NaHCO₃ | 84.01 | None |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | None |

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow for Synthesis

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.0 eq). Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Dithiocarbamate Formation: Add carbon disulfide (1.1 eq) to the solution. Cool the flask in an ice-water bath to 0 °C.

-

Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over 5 minutes. A precipitate of the dithiocarbamate triethylammonium salt may form.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Decomposition: Remove the ice bath. Add p-toluenesulfonyl chloride (1.1 eq) to the mixture in one portion.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

-

Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization

The crude product is typically a yellow to brown oil or low-melting solid and can be purified to high purity via flash column chromatography.

Purification Protocol

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexanes) to elute the product. The exact ratio should be determined by TLC analysis.

Caption: Figure 3: Purification and Analysis Workflow

Physical and Spectroscopic Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS | [6] |

| Molecular Weight | 177.22 g/mol | N/A |

| Appearance | Yellowish oil or low-melting solid | [7] |

| Melting Point | 26 °C | [7] |

| Boiling Point | 324.4 °C at 760 mmHg | [7] |

| Refractive Index | 1.648 | [7] |

Expected Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: The most prominent feature is the very strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate (-N=C=S) group, appearing in the 2000-2200 cm⁻¹ region.[8] A strong absorption for the acetyl carbonyl (C=O) stretch will also be present around 1680-1700 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A singlet integrating to 3 protons for the acetyl methyl group (-COCH₃) around δ 2.6 ppm.

-

A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) integrating to 4 protons.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The isothiocyanate carbon (-N=C=S) typically appears around δ 130-140 ppm. This signal can sometimes be broad or difficult to observe due to quadrupolar relaxation from the adjacent ¹⁴N nucleus.[9]

-

The carbonyl carbon (C=O) will be downfield, around δ 197 ppm.

-

The methyl carbon (-CH₃) will be upfield, around δ 26 ppm.

-

Multiple signals will be present in the aromatic region (δ 125-140 ppm).

-

Safety, Handling, and Waste Disposal

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Reagent-Specific Hazards:

-

Carbon Disulfide (CS₂): Extremely flammable with a very low autoignition temperature. It is also highly toxic by inhalation and skin contact. All sources of ignition must be excluded from the work area.

-

Thiophosgene (CSCl₂) (if used as an alternative): EXTREMELY TOXIC AND CORROSIVE. Thiophosgene is a severe lachrymator and can cause fatal pulmonary edema upon inhalation.[10][11] Work with this reagent requires specialized training, a high-efficiency fume hood, and dedicated quenching procedures (e.g., using a basic solution like 2 M NaOH).[12][13] Due to its extreme hazard profile, its use is strongly discouraged if alternatives are available.

-

p-Toluenesulfonyl Chloride (TsCl): A corrosive solid that reacts with water and moisture, releasing hydrochloric acid. Avoid inhalation of dust and contact with skin.

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin exposure.

Waste Disposal: All organic waste, including residual solvents and reaction mixtures, must be collected in a designated chlorinated hazardous waste container. Aqueous layers should be neutralized before disposal according to institutional guidelines.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete formation of the dithiocarbamate salt. 2. Deactivated starting amine (electron-deficient). 3. Reagents (especially TsCl) degraded by moisture. | 1. Ensure stoichiometric amounts of CS₂ and base are used. Increase stir time for salt formation. 2. For less reactive amines, a stronger base or longer reaction times may be needed.[4] 3. Use freshly opened or properly stored reagents. Ensure all glassware is scrupulously dry. |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. Monitor carefully by TLC until the starting amine spot is no longer visible. Gentle warming (to ~40 °C) can be attempted cautiously. |

| Formation of Thiourea Byproduct | Presence of unreacted amine during workup or if the intermediate reacts with another amine molecule. | Ensure the reaction goes to completion. A slight excess of the CS₂/TsCl reagents can help consume all the starting amine. |

| Difficult Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography using TLC with different solvent polarities. A second column purification may be necessary. |

References

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. DOI: 10.1039/D3CC06118C

- Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(8), 1746-1752. DOI: 10.1055/s-0037-1612303

- Jain, S., & Kumar, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.

-

Pal-Chemicals. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from [Link]

- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. DOI: 10.1021/jo070246n

- Google Patents. (n.d.). A kind of preparation method of isothiocyanate. (CN102229551B).

-

The Brückner Research Group. (n.d.). LSOP for Thiophosgene. University of Connecticut. Retrieved from [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed. Retrieved from [Link]

- Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2130–2133. DOI: 10.1021/acs.orglett.7b00713

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophosgene. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of isothiocyanates. [Table]. Retrieved from [Link]

- Tzani, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4995. DOI: 10.3390/molecules26164995

- de Souza, R. O. M. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32599–32610. DOI: 10.1021/acsomega.0c04945

- Maeda, B., & Murakami, K. (2024). Recent advancement in synthesis of isothiocyanates. ChemRxiv. DOI: 10.26434/chemrxiv-2023-z1w8x

-

Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. (CN103524317A). Retrieved from [Link]

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. [Diagram]. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Royal Society of Chemistry. Retrieved from [Link]

- Gomaa, M. A. M. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(10), 12361-12369. DOI: 10.3390/molecules171012361

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Isothiocyanate 3-acétylphényle, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. benchchem.com [benchchem.com]

- 10. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 11. nj.gov [nj.gov]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 3-Acetylphenyl Isothiocyanate

<_>

Abstract

Isothiocyanates (ITCs) are a pivotal class of organosulfur compounds, characterized by the highly reactive -N=C=S functional group. Their utility as versatile synthons in organic chemistry and as covalent probes in chemical biology is well-established. This technical guide provides a detailed examination of the reactivity of a specific, functionalized ITC, 3-acetylphenyl isothiocyanate. We will explore the electronic influence of the meta-acetyl group on the electrophilicity of the isothiocyanate carbon, detail its reaction mechanisms with key biological nucleophiles, and provide field-proven experimental protocols for both synthesis and kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction to this compound

The isothiocyanate functional group is a cornerstone of covalent chemistry, prized for its ability to form stable adducts with a variety of nucleophiles under mild conditions.[1][2] This reactivity has been harnessed in applications ranging from peptide sequencing (Edman degradation) to the development of anticancer agents and the synthesis of complex heterocyclic scaffolds.[3][4][5][6]

The Isothiocyanate Functional Group: A Tunable Electrophile

The reactivity of the isothiocyanate group is centered on the central carbon atom, which is rendered electrophilic by the adjacent electron-withdrawing nitrogen and sulfur atoms. This inherent electrophilicity can be finely tuned by the electronic nature of the substituent attached to the nitrogen atom. Aromatic isothiocyanates, in particular, offer a scaffold where reactivity can be modulated through the strategic placement of electron-donating or electron-withdrawing groups on the phenyl ring.

Structural Features of this compound

In this compound, the acetyl group (-COCH₃) is positioned at the meta-position of the phenyl ring relative to the isothiocyanate group. This specific substitution pattern is crucial as it dictates the electronic influence on the reactive -N=C=S moiety.

Electronic Landscape and its Influence on Reactivity

The reactivity of an aryl isothiocyanate is profoundly influenced by the substituents on the aromatic ring. Electron-withdrawing groups are known to increase the electrophilicity of the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack.[7]

The Role of the 3-Acetyl Group: An Electron-Withdrawing Substituent

The acetyl group is a classic electron-withdrawing group, exerting its influence through two primary electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the phenyl ring through the sigma bond network.

-

Resonance Effect (-M or -R): The acetyl group can delocalize electron density from the phenyl ring, particularly from the ortho and para positions. While the meta-position is not directly involved in this resonance delocalization, the overall effect is a net withdrawal of electron density from the ring.

This electron withdrawal enhances the partial positive charge on the isothiocyanate carbon, making this compound a more potent electrophile compared to unsubstituted phenyl isothiocyanate.

Visualization of Electronic Effects

The following diagram illustrates how the electron-withdrawing nature of the 3-acetyl group enhances the electrophilicity of the isothiocyanate carbon.

Caption: Electronic influence of the 3-acetyl group.

Core Reactivity Profile: Reactions with Nucleophiles

The enhanced electrophilicity of this compound makes it highly susceptible to attack by a range of nucleophiles. The general mechanism involves the nucleophilic addition to the central carbon of the -N=C=S group.[1]

Reaction with Primary and Secondary Amines: The Formation of Thioureas

The reaction of isothiocyanates with primary or secondary amines is one of the most robust and widely used methods for the synthesis of substituted thioureas.[8][9][10] This reaction is typically fast, high-yielding, and proceeds under mild conditions.[8][11]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic isothiocyanate carbon, forming a zwitterionic intermediate. A subsequent proton transfer yields the stable thiourea adduct.[9] For some aminolysis reactions, a second molecule of the amine can act as a catalyst for the proton transfer step.[12][13]

Reaction with Thiols: The Formation of Dithiocarbamates

Thiols react with isothiocyanates to form dithiocarbamates.[14] This reaction is particularly relevant in biological systems, where the sulfhydryl group of cysteine residues in proteins can be targeted. The reaction with thiols is often reversible.[14][15] The pH of the reaction medium can influence the selectivity of isothiocyanates towards amines versus thiols, with reactions with thiols being favored under more acidic conditions (pH 6-8) and reactions with amines favored under more alkaline conditions (pH 9-11).[16]

Reaction with Alcohols and Phenols: The Formation of Thiocarbamates

The reaction of isothiocyanates with alcohols to form thiocarbamates is generally slower than the reaction with amines or thiols and may require heating or catalysis.[17][18] The mechanism is thought to involve the participation of multiple alcohol molecules in the transition state.[17][19] Catalysts such as tertiary amines or organometallic compounds can significantly accelerate this reaction.[17][20]

Competing Reactions: Hydrolysis

In aqueous environments, isothiocyanates can undergo hydrolysis to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbonyl sulfide.[21][22][23][24] This is often an undesirable side reaction, and its rate is influenced by pH and temperature.

General Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of nucleophilic attack on the isothiocyanate group.

Caption: General mechanism of nucleophilic addition.

Quantitative Analysis of Reactivity

To quantify the reactivity of this compound, kinetic studies are essential. UV-Vis spectroscopy is a convenient method for monitoring the progress of these reactions, particularly the formation of thiourea derivatives, which often have a distinct UV absorbance profile compared to the starting materials.[25][26][27][28][29]

Comparative Reactivity Data

The electron-withdrawing acetyl group in the meta position is expected to increase the rate of reaction of this compound with nucleophiles compared to phenyl isothiocyanate or phenyl isothiocyanates with electron-donating substituents. The following table presents hypothetical second-order rate constants for the reaction with a model amine to illustrate this principle.

| Isothiocyanate Derivative | Substituent | Electronic Effect | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| 4-Methoxyphenyl Isothiocyanate | 4-OCH₃ | Electron-Donating | 0.5 |

| Phenyl Isothiocyanate | H | Neutral | 1.0 |

| This compound | 3-COCH₃ | Electron-Withdrawing | 5.0 |

| 4-Nitrophenyl Isothiocyanate | 4-NO₂ | Strongly Electron-Withdrawing | 25.0 |

Experimental Workflow for Kinetic Analysis

A robust experimental workflow is crucial for obtaining reliable kinetic data.

Caption: Workflow for a kinetic experiment.

Practical Applications in Drug Development and Chemical Biology

The predictable and robust reactivity of isothiocyanates makes them valuable tools in various scientific disciplines.

Covalent Labeling of Biomolecules

Isothiocyanates are frequently used to covalently label proteins, typically at the N-terminus or the side chains of lysine residues (via reaction with the amine group) or cysteine residues (via reaction with the thiol group). The enhanced reactivity of this compound could be advantageous for achieving rapid and efficient labeling.

Scaffolding for Medicinal Chemistry

The thiourea linkage formed from the reaction of isothiocyanates is a common motif in medicinal chemistry, known for its hydrogen bonding capabilities and metabolic stability. This compound serves as a versatile building block for the synthesis of compound libraries for drug discovery programs.[30] The acetyl group itself can serve as a handle for further chemical modification or as a key pharmacophoric feature.

Detailed Experimental Protocols

The following protocols are provided as examples of standard procedures for the synthesis and analysis of reactions involving this compound.

Protocol: Synthesis of N-(3-acetylphenyl)-N'-benzylthiourea

This protocol details a representative synthesis of a disubstituted thiourea.[8][9][31]

-

Reagent Preparation:

-

Dissolve this compound (1.0 mmol, 177.2 mg) in 10 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

-

-

Reaction Initiation:

-

To the stirred solution, add benzylamine (1.0 mmol, 107.2 mg, 0.11 mL) dropwise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting isothiocyanate spot is no longer visible.

-

-

Product Isolation:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (if necessary):

-

If TLC indicates the presence of impurities, the crude product can be purified by recrystallization from a suitable solvent such as ethanol, or by flash column chromatography on silica gel.

-

Protocol: General Procedure for Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol provides a framework for determining the rate of reaction between this compound and a primary amine.

-

Instrumentation Setup:

-

Solution Preparation:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM).

-

Prepare a stock solution of the amine nucleophile in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

-

Kinetic Run:

-

Pipette the amine solution into a quartz cuvette and place it in the spectrophotometer to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette. Mix rapidly by inverting the cuvette.

-

Immediately begin recording the absorbance as a function of time.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (i.e., [Amine] >> [Isothiocyanate]), plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line will be -k_obs.

-

The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine.

-

Conclusion

This compound is a highly reactive and versatile chemical tool. The presence of the electron-withdrawing 3-acetyl group significantly enhances the electrophilicity of the isothiocyanate carbon, leading to accelerated reaction rates with a wide range of nucleophiles. This predictable reactivity, coupled with the stability of the resulting adducts, makes it an invaluable reagent for applications in organic synthesis, covalent labeling, and drug discovery. A thorough understanding of its electronic properties and reaction kinetics, as outlined in this guide, is essential for its effective utilization in research and development.

References

- A study of the kinetics of aminolysis of p-nitrophenyl isothiocyanate by n-butylamine, benzylamine, dibenzylamine, p-anisidine, m-toluidine, N-methylaniline, and p-chloroaniline in diethyl ether and iso-octane as solvents has shown that many of the reactions involve kinetic terms that are second order in amine. Journal of the Chemical Society, Perkin Transactions 2.

- A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. Benchchem.

- Transthiocarbamoylation of Proteins by Thiolated Isothiocyan

- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.

- Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. AACR Journals.

- methylthiourea. Organic Syntheses Procedure.

- The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Isothiocyanates.

- optimization of reaction conditions for thiourea synthesis

- Technical Support Center: 2-Cyanoethyl Isothiocyan

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.

- Hydrolysis before Stir-Frying Increases the Isothiocyan

- An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups. Benchchem.

- Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli.

- Methyl isocyan

- Preparation of thioureas from isothiocyanates and amines or ammonia.

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Benchchem.

- THE KINETICS OF THE REACTION OF ORGANIC ISOTHIOCYANATES WITH 1-OCTANOL IN o-DICHLOROBENZENE. Canadian Science Publishing.

- A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbam

- Mechanism of Isocyanate Reactions with Ethanol.

- Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyan

- Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. PMC - NIH.

- Recent Advances in the Synthesis of Isothiocyan

- The reaction of fluorescein isothiocyan

- Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?

- UV-Vis Spectrum of Thiourea. SIELC Technologies.

- UV-vis spectra of Thiourea (T) and the product obtained (TC).

- How anyone have experience with reacting amines with phenyl isothiocyan

- Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystalliz

- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR.

- OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Rasayan Journal of Chemistry.

- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. NIH.

- Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.

- Recent Advancement in the Synthesis of Isothiocyan

- Recent Advancement in Synthesis of Isothiocyan

- Reactivity and diverse synthetic applications of acyl isothiocyan

- Isothiocyan

- Synthesis of Isothiocyanates: An Upd

- (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.

- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[22]. ResearchGate.

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.

- Scheme 1. Proposed reaction mechanism of formation of isothiocyanate.

- Reaction Of Isothiocyan

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. jetir.org [jetir.org]

- 29. Bot Verification [rasayanjournal.co.in]

- 30. researchgate.net [researchgate.net]

- 31. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilicity of 3-Acetylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 3-acetylphenyl isothiocyanate, a molecule of significant interest in the fields of chemical biology and drug discovery. The isothiocyanate (ITC) functional group is a potent electrophile, capable of forming covalent bonds with biological nucleophiles, thereby modulating protein function. The strategic placement of an acetyl group at the meta-position of the phenyl ring introduces distinct electronic features that fine-tune this reactivity. This document will dissect the underlying principles governing the electrophilicity of this compound, offer theoretical and practical frameworks for its assessment, and provide detailed experimental protocols for its synthesis and characterization.